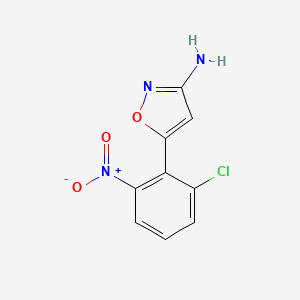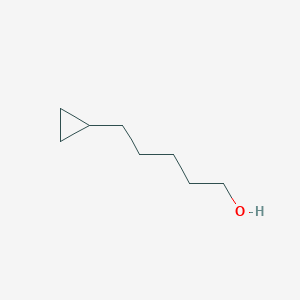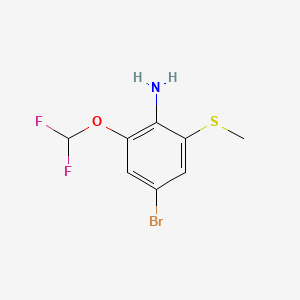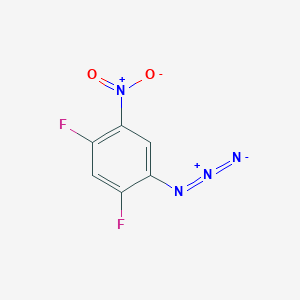![molecular formula C9H15BrO3 B13559583 Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C9H15BrO3 and a molecular weight of 251.1176 . This compound is characterized by the presence of a bromomethyl group attached to an oxane ring, which is further connected to an acetate group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[4-(bromomethyl)oxan-4-yl]acetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the oxane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted oxane derivatives.
Oxidation Reactions: Formation of oxane carboxylic acids or ketones.
Reduction Reactions: Formation of oxane alcohols.
Aplicaciones Científicas De Investigación
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-[4-(bromomethyl)oxan-4-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The acetate group can participate in esterification and hydrolysis reactions, making the compound versatile in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl2-[4-(chloromethyl)oxan-4-yl]acetate
- Methyl2-[4-(iodomethyl)oxan-4-yl]acetate
- Methyl2-[4-(hydroxymethyl)oxan-4-yl]acetate
Uniqueness
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H15BrO3 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
methyl 2-[4-(bromomethyl)oxan-4-yl]acetate |
InChI |
InChI=1S/C9H15BrO3/c1-12-8(11)6-9(7-10)2-4-13-5-3-9/h2-7H2,1H3 |
Clave InChI |
PHGRCOKADULZOK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CCOCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)


![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)


![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
